(2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound (2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a 2-iodophenyl group linked via a methanone moiety to a piperazine ring, which is further substituted with a pyridazine core bearing a piperidin-1-yl group at the 6-position.
Properties
IUPAC Name |
(2-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTITYSYDSSDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the iodination of a phenyl ring, followed by the formation of the piperazinyl and pyridazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
(2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages : Iodine’s polarizability may improve binding affinity in hydrophobic regions compared to smaller halogens.
- Challenges : Higher molecular weight (~490 g/mol) and logP (~3.8) may limit blood-brain barrier penetration relative to BAY analogs.
- Unanswered Questions : The impact of pyridazine on off-target kinase activity remains unexplored.
Biological Activity
The compound (2-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The compound features:
- Iodophenyl Group : Enhances biological activity through halogen bonding and electronic effects.
- Piperidine and Piperazine Moieties : Known for their nucleophilic properties, allowing for diverse interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Protein Phosphatase 2A (PP2A) , a key enzyme in cellular signaling pathways. The inhibition of PP2A can influence various cellular processes, including cell growth and differentiation.
The mechanism by which this compound exerts its effects involves:
- Binding to Receptors : Interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive functions.
- Nucleophilic Interactions : The piperazine and piperidine rings can participate in nucleophilic attacks, leading to modifications in target proteins or receptors.
In Vitro Studies
In vitro studies have shown that the compound demonstrates:
- Antidepressant Properties : Indicated by its interaction with serotonin receptors.
- Anxiolytic Effects : Potentially through modulation of neurotransmitter levels.
Molecular Docking Studies
Computer-aided predictions using molecular docking simulations suggest that the compound has favorable binding affinities to various receptors involved in mood regulation. This indicates a potential for therapeutic applications in treating psychiatric disorders such as depression and schizophrenia.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar piperazine and piperidine derivatives is essential. The following table summarizes notable compounds along with their biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-(3-pyridazinyl)ethanone | Structure | Antidepressant |
| 4-(Piperidin-1-yl)-2-methylphenol | Structure | Anxiolytic |
| 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridine | Structure | Antipsychotic |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Antidepressant Activity : A study on piperazine derivatives indicated significant antidepressant effects when administered in controlled doses.
- Anxiolytic Effects : Research involving piperidine derivatives showed promising results in reducing anxiety levels in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
